Fructose-alanine-13C6

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

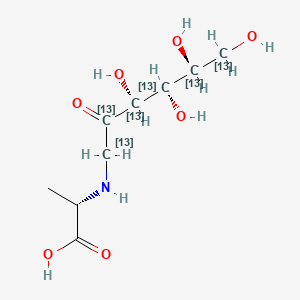

特性

分子式 |

C9H17NO7 |

|---|---|

分子量 |

257.19 g/mol |

IUPAC名 |

(2S)-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxo(1,2,3,4,5,6-13C6)hexyl]amino]propanoic acid |

InChI |

InChI=1S/C9H17NO7/c1-4(9(16)17)10-2-5(12)7(14)8(15)6(13)3-11/h4,6-8,10-11,13-15H,2-3H2,1H3,(H,16,17)/t4-,6+,7+,8+/m0/s1/i2+1,3+1,5+1,6+1,7+1,8+1 |

InChIキー |

MJRIHYBPSWPPOI-LAWNBIMSSA-N |

異性体SMILES |

C[C@@H](C(=O)O)N[13CH2][13C](=O)[13C@H]([13C@@H]([13C@@H]([13CH2]O)O)O)O |

正規SMILES |

CC(C(=O)O)NCC(=O)C(C(C(CO)O)O)O |

製品の起源 |

United States |

Foundational & Exploratory

The Role of Fructose-Alanine-¹³C₆ in Advancing Maillard Reaction Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Maillard reaction, a complex network of non-enzymatic browning reactions between reducing sugars and amino acids, is of paramount importance in food science, nutrition, and biomedical research. Understanding the formation and fate of Maillard reaction products (MRPs) is crucial for controlling food quality, assessing nutritional value, and mitigating the formation of potentially harmful compounds. Fructose-alanine, an Amadori rearrangement product formed from the reaction of fructose (B13574) and alanine (B10760859), is a key intermediate in this intricate process. The use of its stable isotope-labeled counterpart, Fructose-alanine-¹³C₆, has emerged as a powerful tool for researchers, enabling precise quantification and detailed mechanistic investigations of the Maillard reaction.

This technical guide provides an in-depth exploration of the role of Fructose-alanine-¹³C₆ in Maillard reaction studies, detailing its application as an internal standard for accurate quantification and as a tracer for elucidating reaction pathways.

Core Application: Stable Isotope Dilution Analysis for Accurate Quantification

One of the primary challenges in studying the Maillard reaction is the accurate quantification of specific MRPs within complex food matrices or biological samples. Traditional methods relying on external calibration are often hampered by sample matrix effects and analyte losses during sample preparation, leading to inaccurate results. Stable Isotope Dilution Analysis (SIDA) overcomes these limitations by employing a stable isotope-labeled version of the analyte as an internal standard.[1][2][3]

Fructose-alanine-¹³C₆, with its six carbon atoms replaced by the heavy isotope ¹³C, is an ideal internal standard for the quantification of endogenous Fructose-alanine. It is chemically identical to the unlabeled analyte and therefore exhibits the same behavior during extraction, derivatization, and chromatographic separation. However, it is distinguishable by its higher mass in mass spectrometry (MS). By adding a known amount of Fructose-alanine-¹³C₆ to a sample, the ratio of the unlabeled analyte to the labeled internal standard can be precisely measured, allowing for accurate quantification that corrects for any procedural losses or matrix-induced signal suppression.

Quantitative Data from SIDA Studies

The application of SIDA using ¹³C-labeled Amadori products has enabled the precise measurement of these compounds in various food products. While specific data for Fructose-alanine is part of a broader analytical effort, the following table summarizes representative quantitative findings for other Amadori products, showcasing the sensitivity and applicability of the SIDA method.[1][2][3]

| Amadori Product (from Glucose) | Food Matrix | Concentration Range | Limit of Detection (LOD) | Reference |

| Fructosyl-valine | Unroasted Cocoa | 342 mg/kg | Not Reported | [1][2][3] |

| Fructosyl-valine | Dried Bell Pepper | 3460 mg/kg | Not Reported | [1][2][3] |

| Fructosyl-phenylalanine | Model Matrix (Starch) | Not Applicable | 0.1 µg/kg | [1][2][3] |

| Fructosyl-phenylalanine | Model Matrix (Oil) | Not Applicable | 0.2 µg/kg | [1][2][3] |

These studies highlight the wide range of concentrations of Amadori products in different foods, from trace levels to several grams per kilogram.[1][2][3] The low limits of detection achieved with SIDA demonstrate the method's high sensitivity.

Mechanistic Insights: Fructose-alanine-¹³C₆ as a Tracer

Beyond quantification, Fructose-alanine-¹³C₆ serves as a crucial tracer for elucidating the complex reaction pathways of the Maillard reaction. By introducing a ¹³C label at specific positions within the fructose moiety, researchers can track the fate of these carbon atoms as they are incorporated into various downstream products, such as volatile flavor and aroma compounds.

A notable study utilized [¹³C₆]fructose in a reaction with alanine to investigate the formation of volatile compounds.[4] The analysis of the mass spectra of the resulting products revealed the specific incorporation of ¹³C atoms from the fructose backbone into various molecules.

This isotopic labeling approach provides unequivocal evidence for the origin of the carbon atoms in the final products, allowing researchers to propose and validate detailed reaction mechanisms. For instance, the study demonstrated that glycerol (B35011), often used as a solvent, can also act as a precursor in the Maillard reaction, contributing to the carbon backbone of some volatile compounds.[4]

Experimental Protocols

Synthesis of Fructose-alanine-¹³C₆ (General Procedure)

Materials:

-

[U-¹³C₆]-D-Fructose

-

Methanol or other suitable solvent

-

Acetic acid (catalyst)

Procedure:

-

Dissolve [U-¹³C₆]-D-Fructose and a molar excess of L-alanine in methanol.

-

Add a catalytic amount of acetic acid to the solution.

-

Reflux the mixture for a specified period (e.g., several hours) with constant stirring.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the resulting Fructose-alanine-¹³C₆ using techniques such as preparative HPLC or column chromatography.

-

Characterize the final product to confirm its identity and purity using NMR and mass spectrometry.

Quantification of Fructose-alanine using SIDA and LC-MS/MS

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation:

-

Accurately weigh the homogenized sample.

-

Add a known amount of Fructose-alanine-¹³C₆ solution as the internal standard.

-

Extract the analytes using a suitable solvent system (e.g., water/methanol mixture).

-

Perform solid-phase extraction (SPE) for sample cleanup and enrichment if necessary.

-

Evaporate the solvent and reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into the HPLC system.

-

Separate Fructose-alanine and its labeled internal standard on a suitable column (e.g., a HILIC or reversed-phase column).

-

Detect the analytes using the MS/MS in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ions (the molecular ions of Fructose-alanine and Fructose-alanine-¹³C₆) and their specific product ions after fragmentation.

-

-

Data Analysis:

-

Integrate the peak areas of the MRM transitions for both the unlabeled analyte and the ¹³C-labeled internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Determine the concentration of Fructose-alanine in the original sample using a calibration curve constructed from standards with known concentrations of the analyte and a fixed concentration of the internal standard.

-

Conclusion

Fructose-alanine-¹³C₆ is an indispensable tool in the study of the Maillard reaction. Its application in stable isotope dilution analysis has revolutionized the quantitative analysis of Amadori products, providing researchers with accurate and reliable data. Furthermore, its use as an isotopic tracer has been instrumental in unraveling the intricate mechanisms of this complex reaction network. For scientists and professionals in food science, nutrition, and drug development, leveraging the capabilities of Fructose-alanine-¹³C₆ and other stable isotope-labeled MRPs is key to advancing our understanding and control of the Maillard reaction and its myriad implications.

References

- 1. Development of stable isotope dilution assays for the quantitation of Amadori compounds in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Role of the solvent glycerol in the Maillard reaction of d-fructose and l-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fructose-alanine-13C6: Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fructose-alanine-13C6, a stable isotope-labeled Amadori product crucial for metabolic research and understanding the Maillard reaction in vivo and in vitro. The inclusion of a 13C6-labeled fructose (B13574) moiety allows for precise tracking and quantification in complex biological systems.[1][2]

Introduction

This compound is the Amadori rearrangement product formed from the non-enzymatic condensation of 13C6-labeled D-fructose and L-alanine. This compound serves as an important standard in food chemistry and biomedical research, particularly in studies related to advanced glycation end-products (AGEs) and their implications in health and disease.[3] The stable isotope label provides a powerful tool for metabolic tracing studies, allowing researchers to follow the fate of fructose in various metabolic pathways.[1][2][4]

Synthesis of this compound

The synthesis of this compound is primarily achieved through the Maillard reaction, which involves the condensation of a reducing sugar with an amino acid.[3][5]

Experimental Protocol: Synthesis via the Maillard Reaction

This protocol describes a common method for the synthesis of this compound by heating 13C6-D-fructose and L-alanine in a controlled environment.

Materials:

-

D-Fructose-13C6 (isotopic purity ≥99%)

-

L-Alanine

-

Deionized water

-

Reflux condenser

-

Round-bottom flask

-

Heating mantle with magnetic stirrer

-

Rotary evaporator

-

Lyophilizer

-

High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

-

Reactant Dissolution: Dissolve equimolar amounts of D-Fructose-13C6 and L-alanine in a minimal amount of a methanol-water solution (e.g., 80:20 v/v) in a round-bottom flask.

-

Reaction: Attach the reflux condenser to the flask and heat the mixture at a controlled temperature (typically 60-70°C) with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or HPLC.

-

Solvent Removal: Once the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting residue, containing this compound and unreacted starting materials, is purified using preparative HPLC with a suitable column (e.g., a C18 column) and a water/acetonitrile gradient.

-

Lyophilization: Collect the fractions containing the pure this compound and lyophilize to obtain the final product as a white to off-white solid.

-

Characterization: Confirm the identity and purity of the synthesized compound using techniques such as Mass Spectrometry (MS) to verify the molecular weight and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and isotopic labeling.[6][7]

Chemical Properties

The chemical properties of this compound are dictated by the combined functionalities of the fructose and alanine (B10760859) moieties.

| Property | Description |

| Molecular Formula | 13C6C3H17NO7 |

| Molecular Weight | Approximately 257.23 g/mol (This will be higher than the unlabeled version due to the six 13C atoms) |

| Appearance | White to off-white crystalline solid.[8] |

| Solubility | Highly soluble in water; soluble in polar organic solvents like methanol and ethanol; sparingly soluble in non-polar solvents.[8][9] |

| Stability | Stable under standard laboratory conditions. As an Amadori product, it can undergo further reactions in the Maillard cascade at elevated temperatures and specific pH values. |

| Reactivity | The compound contains a ketone group from the fructose moiety and a secondary amine and carboxylic acid from the alanine moiety, making it susceptible to various reactions.[8] It can participate in the advanced stages of the Maillard reaction to form advanced glycation end-products (AGEs).[3] |

| Spectroscopic Data | 13C NMR: The spectrum will show characteristic shifts for the carbonyl carbon, the carbon atoms of the fructose backbone, and the alanine carbons. The signals for the fructose moiety will be enhanced due to the 13C labeling.[7] Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the 13C6-labeled compound. |

Experimental Workflows and Signaling Pathways

Maillard Reaction Pathway

The synthesis of this compound is the initial step in the complex Maillard reaction pathway. This non-enzymatic browning reaction is fundamental in food science and has significant implications in biological systems through the formation of AGEs.

Caption: The Maillard reaction pathway leading to the formation of this compound.

Experimental Workflow: Metabolic Tracing

This compound is utilized in metabolic tracing studies to understand the downstream fate of fructose and alanine adducts in biological systems.

Caption: A typical experimental workflow for metabolic tracing using this compound.

Applications in Research and Drug Development

The use of stable isotope-labeled compounds like this compound is instrumental in advancing our understanding of metabolism and disease.[1][][11]

-

Metabolic Fate and Pharmacokinetics: Tracing the absorption, distribution, metabolism, and excretion (ADME) of fructose-amino acid adducts.[][11]

-

Mechanism of Action Studies: Elucidating the role of early glycation products in the pathogenesis of diseases such as diabetes and its complications.

-

Food Science and Nutrition: Investigating the formation of Maillard reaction products in food during processing and storage and their impact on nutrition and health.[3]

-

Biomarker Discovery: Identifying and quantifying downstream metabolites of this compound that may serve as biomarkers for disease.

Conclusion

This compound is a valuable tool for researchers in diverse fields. Its synthesis via the Maillard reaction is straightforward, and its stable isotope label enables precise and sensitive tracking in complex biological matrices. A thorough understanding of its chemical properties and reactivity is essential for its effective application in metabolic research and drug development.

References

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. benchchem.com [benchchem.com]

- 3. Protein fructosylation: fructose and the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. metsol.com [metsol.com]

- 5. home.sandiego.edu [home.sandiego.edu]

- 6. Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cpacollege.org [cpacollege.org]

- 9. Fructose- Structure, Properties, Uses and FAQs. [allen.in]

- 11. pubs.acs.org [pubs.acs.org]

Unraveling Cellular Metabolism: A Technical Guide to 13C Labeled Compounds in Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for utilizing 13C labeled compounds in metabolic research. Stable isotope tracing with 13C has become an indispensable tool for quantitatively analyzing metabolic pathways, offering critical insights into cellular physiology, disease mechanisms, and the impact of therapeutic interventions. This guide details the experimental workflow, from the selection of appropriate tracers to data analysis, and provides practical protocols for key experimental procedures.

Core Principles of 13C Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates of intracellular metabolic reactions, known as fluxes.[1] By introducing a substrate labeled with the stable isotope 13C, such as [U-13C]-glucose, researchers can trace the journey of these carbon atoms through the intricate network of metabolic pathways.[2][3] As cells metabolize the labeled substrate, the 13C atoms are incorporated into various downstream metabolites.

The specific pattern of 13C enrichment in these metabolites, referred to as the mass isotopomer distribution (MID), is a direct reflection of the active metabolic pathways.[2] Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to measure these MIDs.[2] This empirical data, in conjunction with a stoichiometric model of cellular metabolism, allows for the precise calculation of intracellular fluxes.[4] 13C-MFA is widely regarded as the gold standard for quantifying in vivo metabolic activity.[2][3]

Experimental Design and Workflow

A successful 13C labeling study hinges on a well-thought-out experimental design and meticulous execution. The general workflow encompasses several key stages, from selecting the appropriate isotopic tracer to the final computational analysis of metabolic fluxes.

Tracer Selection

The choice of the 13C-labeled substrate is a critical determinant of the success of an MFA study. Different tracers provide better resolution for specific metabolic pathways. For instance, [1,2-13C2]glucose is often optimal for resolving fluxes in the upper central carbon metabolism, including glycolysis and the pentose (B10789219) phosphate (B84403) pathway, while uniformly labeled [U-13C6]glucose is more suitable for analyzing the TCA cycle.[5]

| 13C Labeled Tracer | Primary Applications |

| [1,2-13C2]glucose | Glycolysis, Pentose Phosphate Pathway (PPP), overall central carbon metabolism.[5] |

| [U-13C6]glucose | Tricarboxylic Acid (TCA) Cycle, biosynthesis of amino acids and lipids.[5][6] |

| [1-13C]glucose | Primarily used to assess the oxidative branch of the Pentose Phosphate Pathway.[7] |

| [U-13C5]glutamine | Reductive carboxylation, TCA cycle anaplerosis, amino acid metabolism.[4] |

| [1,2-13C2]acetate | Fatty acid synthesis and oxidation. |

| [U-13C]lactate | Lactate metabolism and its contribution to the TCA cycle. |

Key Metabolic Pathways in Focus

13C-MFA is frequently employed to investigate the central carbon metabolism, a network of interconnected pathways vital for energy production, biosynthesis, and redox balance.

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining high-quality and reproducible data in 13C labeling experiments.

Protocol 1: 13C-Glucose Labeling in Adherent Mammalian Cells

This protocol outlines a steady-state 13C-glucose labeling experiment.

Materials:

-

Cell line of interest

-

Standard cell culture medium (e.g., DMEM)

-

Glucose-free DMEM

-

[U-13C6]-glucose

-

Dialyzed Fetal Bovine Serum (dFBS)

-

Phosphate-Buffered Saline (PBS)

-

Pre-chilled (-80°C) 80% methanol (B129727)

-

Cell scrapers

Procedure:

-

Cell Seeding: Seed cells in multi-well plates at a density that will result in ~80% confluency at the time of harvest.

-

Adaptation (Optional but Recommended): For steady-state analysis, adapt cells to the labeling medium for at least 24-48 hours. The labeling medium is prepared by supplementing glucose-free DMEM with [U-13C6]-glucose to the desired concentration and 10% dFBS.[3]

-

Labeling: Aspirate the standard medium, wash the cells once with PBS, and then add the pre-warmed 13C-labeling medium.[3]

-

Incubation: Incubate the cells for a period sufficient to reach isotopic steady state, typically 24 hours or until labeling in key downstream metabolites plateaus.[3]

-

Metabolic Quenching: To halt all enzymatic activity, rapidly aspirate the labeling medium and immediately add ice-cold 80% methanol to the wells.[8]

-

Cell Harvesting: Place the plate on dry ice or in a -80°C freezer for 15 minutes to ensure complete quenching and to precipitate proteins.[3] Scrape the cells in the cold methanol and transfer the lysate to a microcentrifuge tube.[3]

-

Metabolite Extraction: Centrifuge the lysate at high speed (e.g., >12,000 x g) at 4°C to pellet the protein and cell debris.

-

Sample Preparation for Analysis: Collect the supernatant containing the polar metabolites. Dry the supernatant using a vacuum concentrator. The dried extract can be stored at -80°C until analysis.

Protocol 2: Sample Preparation for LC-MS Analysis

Materials:

-

Dried metabolite extract

-

LC-MS grade water

-

LC-MS grade acetonitrile

-

LC vials

Procedure:

-

Reconstitution: Reconstitute the dried metabolite extract in a suitable volume of LC-MS grade water or a mixture of water and acetonitrile. The volume will depend on the initial cell number and the sensitivity of the mass spectrometer.

-

Centrifugation: Centrifuge the reconstituted sample at high speed to pellet any insoluble material.

-

Transfer: Carefully transfer the supernatant to an LC vial for analysis.

-

Analysis: Analyze the samples using a liquid chromatography-mass spectrometry (LC-MS) system capable of resolving mass isotopologues.

Protocol 3: Sample Preparation for NMR Analysis

Materials:

-

Dried metabolite extract

-

Deuterated water (D₂O)

-

NMR tubes

-

Internal standard (e.g., DSS)

Procedure:

-

Reconstitution: Reconstitute the dried metabolite extract in a precise volume of D₂O containing a known concentration of an internal standard.

-

pH Adjustment: Adjust the pH of the sample to a consistent value, as chemical shifts can be pH-dependent.

-

Transfer: Transfer the sample to an NMR tube.

-

Analysis: Acquire 1D and 2D NMR spectra to identify and quantify the 13C labeling patterns in metabolites.[9]

Data Presentation and Interpretation

The primary data from a 13C labeling experiment is the mass isotopologue distribution (MID) for various metabolites. This data reflects the number of 13C atoms incorporated into each metabolite.

Table 2: Example Mass Isotopologue Distribution (MID) Data for Citrate

This table illustrates hypothetical MID data for citrate from cells grown in the presence of [U-13C6]-glucose.

| Isotopologue | Description | Fractional Abundance (%) |

| M+0 | All carbons are 12C | 5 |

| M+1 | One carbon is 13C | 10 |

| M+2 | Two carbons are 13C | 60 |

| M+3 | Three carbons are 13C | 15 |

| M+4 | Four carbons are 13C | 7 |

| M+5 | Five carbons are 13C | 2 |

| M+6 | Six carbons are 13C | 1 |

This MID data is then used in computational models to estimate the relative fluxes through different metabolic pathways.

Table 3: Example Metabolic Flux Data

This table presents hypothetical relative flux data, calculated from MID data, comparing a control cell line to a drug-treated cell line. Fluxes are often normalized to the glucose uptake rate.[3]

| Reaction / Pathway | Relative Flux (Control) | Relative Flux (Drug-Treated) | % Change |

| Glycolysis (Pyruvate Kinase) | 100 | 80 | -20% |

| Pentose Phosphate Pathway | 10 | 25 | +150% |

| Pyruvate Dehydrogenase (PDH) | 90 | 50 | -44% |

| Pyruvate Carboxylase (Anaplerosis) | 5 | 20 | +300% |

| Reductive Carboxylation | 2 | 15 | +650% |

Conclusion

The use of 13C labeled compounds in metabolic research provides an unparalleled quantitative window into the intricate workings of cellular metabolism.[1] For researchers and professionals in drug development, 13C-MFA offers a powerful framework to understand disease metabolism, identify novel therapeutic targets, and elucidate the mechanisms of drug action and resistance. By adhering to rigorous experimental protocols and employing sophisticated data analysis techniques, this methodology can yield profound insights into the dynamic nature of the cell.

References

- 1. researchgate.net [researchgate.net]

- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 3. benchchem.com [benchchem.com]

- 4. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Understanding metabolism with flux analysis: from theory to application - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. pure.psu.edu [pure.psu.edu]

An In-depth Technical Guide to the Formation of Fructose-Alanine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the formation pathway of N-(1-Deoxy-D-fructos-1-yl)-L-alanine, commonly known as fructose-alanine. This compound is an Amadori rearrangement product formed through the Maillard reaction between D-fructose and L-alanine (B1666807). The Maillard reaction is a non-enzymatic browning reaction that has significant implications in food chemistry, contributing to flavor and color development, and in biomedical research, where it is linked to the formation of advanced glycation end-products (AGEs). This document details the chemical mechanism, presents quantitative data from related model systems, outlines detailed experimental protocols for synthesis and analysis, and provides visualizations of the core pathways and workflows.

The Fructose-Alanine Formation Pathway

The formation of fructose-alanine is the initial, stable step of the Maillard reaction between fructose, a ketose sugar, and alanine, an amino acid. The reaction proceeds through several key stages, beginning with the condensation of the reactants and culminating in the formation of the Amadori product.

The overall mechanism involves:

-

Condensation: The reaction begins with the nucleophilic attack of the amino group of L-alanine on the carbonyl group of the open-chain form of D-fructose. This is a reversible reaction that results in the formation of a Schiff base after the elimination of a water molecule.

-

Rearrangement: The Schiff base is an unstable intermediate that undergoes a spontaneous intramolecular rearrangement known as the Amadori rearrangement. This acid-catalyzed tautomerization reaction is the rate-determining step and results in the formation of a more stable 1-amino-1-deoxy-2-ketose, which in this case is N-(1-Deoxy-D-fructos-1-yl)-L-alanine[1].

Fructose-alanine, the resulting Amadori compound, is a key intermediate that can undergo further complex reactions, including enolization, dehydration, and fragmentation, to form a wide array of compounds, including flavor molecules and brown nitrogenous polymers known as melanoidins[1][2].

Visualized Reaction Pathway

The following diagram illustrates the core chemical transformations in the formation of fructose-alanine.

Quantitative Analysis of Amadori Product Formation

While specific kinetic data for the fructose-alanine system is not extensively tabulated in the literature, studies on analogous systems, such as N-(1-deoxy-D-fructos-1-yl)-glycine (DFG), provide valuable insights into the effects of reaction conditions. The degradation of these Amadori compounds is heavily influenced by pH and temperature.

Influence of pH and Temperature on Amadori Compound Degradation

The following table summarizes data from a kinetic study on the degradation of DFG in aqueous model systems. The degradation of the Amadori compound is a proxy for its reactivity and the subsequent formation of advanced Maillard reaction products. The data shows that increasing either temperature or pH accelerates the degradation of the Amadori compound.

Table 1: Effect of Temperature and pH on the Degradation of N-(1-deoxy-D-fructos-1-yl)-glycine (DFG)

| Initial pH | Temperature (°C) | Observation | Reference |

|---|---|---|---|

| 5.5 | 100 | Base condition for comparison. | [2] |

| 5.5 | 120 | Increased temperature significantly accelerates DFG degradation. | [2] |

| 6.8 | 100 | Increasing pH from 5.5 to 6.8 accelerates DFG degradation. | [2] |

| 6.8 | 120 | Combination of higher pH and temperature results in the fastest degradation. |[2] |

Note: Data is qualitative based on the findings for DFG, a close structural analog of fructose-alanine.

Formation of Byproducts from Amadori Compound Degradation

The degradation of Amadori products like fructose-alanine leads to the formation of various other compounds. At a lower pH (e.g., 5.5), 1,2-enolization is favored, while at a higher pH (e.g., 6.8), 2,3-enolization becomes a more significant degradation pathway[1].

Table 2: Major Products Formed from DFG Degradation under Different Conditions

| Product | Favored at pH 5.5 | Favored at pH 6.8 | Notes | Reference |

|---|---|---|---|---|

| Glycine | Formed under all conditions | Formed under all conditions | Release of the original amino acid is a primary degradation outcome. | [2] |

| Mannose | Yes | No | Parent sugar formation is pH-dependent. | [2] |

| Glucose | No | Yes | Parent sugar formation is pH-dependent. | [2] |

| 1-Deoxyosone | No | Yes | An increase in pH favors the formation of 1-deoxyosone. | [2] |

| Acetic Acid | Yes | Yes | A main end product, with yields up to 83 mol% reported. |[2] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of fructose-alanine in a laboratory setting.

Synthesis of Fructose-Alanine (Model System)

This protocol is adapted from methodologies used for creating Maillard reaction model systems.

Objective: To synthesize N-(1-Deoxy-D-fructos-1-yl)-L-alanine by heating an aqueous solution of D-fructose and L-alanine.

Materials:

-

D-Fructose (reagent grade)

-

L-Alanine (reagent grade)

-

Deionized water

-

Glycerol (B35011) (optional, as solvent)

-

Phosphate (B84403) buffer (for pH control, e.g., 0.1 M, pH 7.0)

-

Sealed reaction vials (pressure-resistant)

-

Heating block or oven capable of maintaining 130°C

-

Analytical balance

-

pH meter

Procedure:

-

Reagent Preparation: Prepare an equimolar solution of D-fructose and L-alanine. For example, dissolve 1.80 g of D-fructose (10 mmol) and 0.89 g of L-alanine (10 mmol) in 100 mL of phosphate buffer (pH 7.0) in a volumetric flask.

-

Reaction Setup: Dispense 10 mL aliquots of the reactant solution into pressure-resistant sealed glass vials.

-

Heating: Place the vials in a preheated oven or heating block set to 130°C. A study on a similar system heated the reactants for 2 hours[3]. The reaction time can be varied to study the kinetics of formation.

-

Reaction Quenching: After the desired reaction time, remove the vials from the heat source and immediately place them in an ice bath to quench the reaction.

-

Storage: Store the resulting solution at -20°C prior to analysis to prevent further degradation.

Analytical Protocol: Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the separation and quantification of Amadori products.

Objective: To quantify the concentration of fructose-alanine in the synthesized reaction mixture.

Instrumentation and Materials:

-

HPLC system with a Refractive Index (RI) or a UV detector (low wavelength, e.g., 210 nm). An LC-MS/MS system can be used for higher sensitivity and confirmation.

-

Amino-bonded or ion-exchange column (e.g., ZORBAX NH2 column).

-

Mobile Phase: Acetonitrile/water gradient (e.g., 75:25 v/v).

-

Fructose-alanine standard (commercially available).

-

Syringe filters (0.45 µm).

Procedure:

-

Standard Curve Preparation: Prepare a series of standard solutions of fructose-alanine of known concentrations (e.g., 0.1, 0.5, 1.0, 2.5, 5.0 mg/mL) in the mobile phase.

-

Sample Preparation: Thaw the synthesized reaction mixture. Dilute an aliquot of the mixture with the mobile phase to a concentration expected to fall within the range of the standard curve. Filter the diluted sample through a 0.45 µm syringe filter.

-

HPLC Analysis:

-

Set the column temperature (e.g., 23-35°C).

-

Set the mobile phase flow rate (e.g., 1.0 mL/min).

-

Inject the prepared standards and samples onto the HPLC system.

-

Record the chromatograms and the peak areas for fructose-alanine.

-

-

Quantification: Construct a standard curve by plotting the peak area versus the concentration of the fructose-alanine standards. Use the linear regression equation from the standard curve to calculate the concentration of fructose-alanine in the unknown samples, accounting for the dilution factor.

Visualized Experimental Workflow

The diagram below outlines the general workflow for the synthesis and analysis of fructose-alanine.

Conclusion

The formation of fructose-alanine via the Maillard reaction is a fundamental process with broad scientific relevance. This guide has detailed the chemical pathway, provided quantitative context from analogous systems, and offered robust experimental protocols for its synthesis and analysis. The provided diagrams serve to visually simplify the complex chemical and procedural information. It is anticipated that this technical resource will be a valuable tool for researchers engaged in food science, nutrition, and drug development, facilitating a deeper understanding and more effective investigation of Amadori products and the Maillard reaction.

References

- 1. Kinetic modelling of Amadori N-(1-deoxy-D-fructos-1-yl)-glycine degradation pathways. Part II--kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetic modelling of Amadori N-(1-deoxy-D-fructos-1-yl)-glycine degradation pathways. Part I--reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of the solvent glycerol in the Maillard reaction of d-fructose and l-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

Fructose-Alanine-¹³C₆ as a Stable Isotope Tracer for Metabolic Fate Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracers have become indispensable tools in metabolic research, offering a powerful method to trace the flow of atoms through intricate biochemical pathways.[1][2] By replacing naturally occurring atoms with their heavier, non-radioactive isotopes, researchers can track the metabolic fate of specific molecules within a biological system.[2] Among these, ¹³C-labeled compounds are widely utilized to investigate central carbon metabolism, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle.[2][3] This guide provides a comprehensive overview of the theoretical application and experimental design for using a novel tracer, Fructose-alanine-¹³C₆, to simultaneously probe distinct metabolic entry points.

Fructose-alanine is an Amadori compound formed in the initial phase of the Maillard reaction.[4] The use of Fructose-alanine labeled with six ¹³C atoms on the fructose (B13574) moiety presents a unique opportunity to trace the metabolic fate of fructose in the context of its conjugation to an amino acid. This can provide valuable insights into how the modification of fructose with an amino acid affects its uptake, metabolism, and contribution to various biosynthetic pathways.

Metabolic Pathways of Fructose and Alanine (B10760859)

A thorough understanding of the individual metabolic pathways of fructose and alanine is crucial for predicting the metabolic fate of the Fructose-alanine-¹³C₆ tracer.

Fructose Metabolism

Fructose metabolism primarily occurs in the liver, intestine, and kidneys.[5] Unlike glucose, fructose metabolism bypasses the main rate-limiting step of glycolysis catalyzed by phosphofructokinase-1 (PFK-1).[6][7] This has significant implications for cellular metabolism.

The key steps in fructose metabolism are:

-

Phosphorylation: Fructose is phosphorylated by fructokinase (ketohexokinase) to fructose-1-phosphate (B91348).[8]

-

Cleavage: Aldolase B cleaves fructose-1-phosphate into two triose phosphates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde.[5][8]

-

Entry into Glycolysis: DHAP can directly enter glycolysis. Glyceraldehyde is phosphorylated by triose kinase to glyceraldehyde-3-phosphate, which also enters the glycolytic pathway.[8]

The carbon backbone of fructose can be traced into various downstream metabolic pathways, including:

-

Gluconeogenesis: Synthesis of glucose.

-

Glycogenesis: Synthesis of glycogen.

-

Tricarboxylic Acid (TCA) Cycle: For energy production.

-

De Novo Lipogenesis: Synthesis of fatty acids and triglycerides.[9][10]

-

Amino Acid Synthesis: The carbon skeletons can be used to synthesize non-essential amino acids.

Alanine Metabolism

Alanine is a non-essential amino acid that plays a central role in the transfer of nitrogen between tissues and in gluconeogenesis. The primary metabolic reactions involving alanine are:

-

Transamination: Alanine aminotransferase (ALT) catalyzes the reversible transfer of an amino group from alanine to α-ketoglutarate, forming pyruvate (B1213749) and glutamate.

-

Gluconeogenesis: The pyruvate generated from alanine can be a major substrate for hepatic glucose production.[11]

-

TCA Cycle: Pyruvate can be converted to acetyl-CoA and enter the TCA cycle.[11]

Hypothetical Metabolic Fate of Fructose-alanine-¹³C₆

Upon entering a biological system, Fructose-alanine-¹³C₆ is likely to be metabolized in a way that separates the fructose and alanine moieties. The ¹³C₆-labeled fructose would then be traced through its metabolic pathways.

Proposed Metabolic Pathway for Fructose-alanine-¹³C₆:

Caption: Proposed metabolic fate of Fructose-alanine-¹³C₆.

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable results in stable isotope tracer studies.

In Vitro Cell Culture Protocol

-

Cell Seeding: Plate cells of interest (e.g., HepG2 hepatocytes, adipocytes) in appropriate culture vessels and allow them to adhere and reach the desired confluency.

-

Tracer Introduction: Replace the standard culture medium with a medium containing a known concentration of Fructose-alanine-¹³C₆. The concentration should be chosen based on preliminary dose-response studies.

-

Time-Course Experiment: Incubate the cells with the tracer for various time points (e.g., 0, 1, 4, 8, 24 hours) to capture the dynamics of metabolic flux.

-

Metabolite Extraction:

-

Aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol).

-

Scrape the cells and collect the cell lysate.

-

Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.

-

-

Sample Preparation for Analysis: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. The dried extract can then be derivatized if necessary for gas chromatography-mass spectrometry (GC-MS) analysis or reconstituted in an appropriate solvent for liquid chromatography-mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR) analysis.

In Vivo Animal Model Protocol

-

Animal Acclimation: Acclimate the animals (e.g., mice, rats) to the experimental conditions.

-

Tracer Administration: Administer Fructose-alanine-¹³C₆ via an appropriate route, such as oral gavage or intravenous infusion. The dosage and administration route will depend on the research question.

-

Sample Collection: At predetermined time points, collect biological samples, including:

-

Blood: Collect blood into tubes containing an anticoagulant. Separate plasma or serum.

-

Tissues: Harvest tissues of interest (e.g., liver, adipose tissue, muscle) and immediately freeze-clamp them in liquid nitrogen to halt metabolic activity.

-

Urine and Feces: Collect over the course of the study to assess excretion of the label.

-

-

Metabolite Extraction from Tissues:

-

Homogenize the frozen tissue in a cold extraction solvent.

-

Centrifuge the homogenate to remove proteins and cellular debris.

-

Collect the supernatant for analysis.

-

-

Sample Preparation: Process plasma, urine, and tissue extracts as described for the in vitro protocol.

Data Presentation: Illustrative Quantitative Data

The following tables present hypothetical data to illustrate how the results of a Fructose-alanine-¹³C₆ tracer study could be summarized.

Table 1: Fractional ¹³C Labeling in Key Metabolites in HepG2 Cells

| Metabolite | Time Point | Fractional ¹³C Enrichment (%) |

| Glycolytic Intermediates | ||

| Dihydroxyacetone phosphate | 1 hour | 45.2 ± 3.1 |

| 8 hours | 85.7 ± 5.6 | |

| Glyceraldehyde-3-phosphate | 1 hour | 42.1 ± 2.9 |

| 8 hours | 83.2 ± 6.1 | |

| Pyruvate | 1 hour | 30.5 ± 2.5 |

| 8 hours | 75.8 ± 4.9 | |

| Lactate | 1 hour | 28.9 ± 2.2 |

| 8 hours | 72.1 ± 5.3 | |

| TCA Cycle Intermediates | ||

| Citrate | 4 hours | 15.3 ± 1.8 |

| 24 hours | 40.1 ± 3.7 | |

| α-Ketoglutarate | 4 hours | 12.8 ± 1.5 |

| 24 hours | 35.6 ± 3.2 | |

| Malate | 4 hours | 13.5 ± 1.6 |

| 24 hours | 36.4 ± 3.5 | |

| Amino Acids | ||

| Glutamate | 4 hours | 11.9 ± 1.3 |

| 24 hours | 33.8 ± 3.1 | |

| Aspartate | 4 hours | 12.1 ± 1.4 |

| 24 hours | 34.5 ± 3.3 | |

| Fatty Acids | ||

| Palmitate | 24 hours | 8.2 ± 1.1 |

| Stearate | 24 hours | 7.9 ± 1.0 |

Table 2: ¹³C Enrichment in Plasma Metabolites Following Oral Gavage in Mice

| Metabolite | Time Point | ¹³C Atom Percent Excess |

| Glucose | 30 min | 2.5 ± 0.3 |

| 60 min | 5.8 ± 0.6 | |

| Lactate | 30 min | 4.1 ± 0.4 |

| 60 min | 9.2 ± 0.9 | |

| Alanine | 30 min | 0.2 ± 0.05 |

| 60 min | 0.5 ± 0.08 | |

| Glutamate | 60 min | 1.8 ± 0.2 |

| 120 min | 3.5 ± 0.4 |

Visualization of Experimental Workflow

References

- 1. ckisotopes.com [ckisotopes.com]

- 2. benchchem.com [benchchem.com]

- 3. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. clinicianresources.bcm.edu [clinicianresources.bcm.edu]

- 9. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Early-Stage Maillard Reaction Markers and Their Detection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino compounds, is a cornerstone of food science and has significant implications in the fields of medicine and drug development. The initial phase of this complex cascade of reactions gives rise to early-stage markers that are crucial for monitoring food quality, understanding disease pathogenesis, and ensuring the stability of biopharmaceutical products. This technical guide provides an in-depth overview of the core early-stage Maillard reaction markers, their formation pathways, and detailed methodologies for their detection and quantification.

Core Early-Stage Maillard Reaction Markers

The initial phase of the Maillard reaction is characterized by the formation of Schiff bases and their subsequent rearrangement into more stable Amadori products. These compounds, along with their indicators like furosine, serve as key markers for the early stages of the reaction.

-

Schiff Bases: These are imines formed from the condensation of a carbonyl group of a reducing sugar with a primary amino group of an amino acid, peptide, or protein. The formation of a Schiff base is a reversible reaction and represents the rate-limiting step in the early Maillard reaction.[1] Due to their instability, direct detection can be challenging.[2]

-

Amadori Products: These are 1-amino-1-deoxy-2-ketoses that result from the acid- or base-catalyzed rearrangement of the initially formed Schiff base (an N-glycoside of an aldose).[3] This rearrangement is a slow process, leading to the accumulation of Amadori products, which are more stable than Schiff bases.[4][5]

-

Furosine (ε-N-(2-furoylmethyl)-L-lysine): Furosine is not naturally present in food or biological systems but is formed from the acid hydrolysis of the Amadori product of lysine, specifically Nε-fructoselysine.[6][7] It is a widely used and reliable indirect marker for the extent of the early Maillard reaction, particularly in food processing and quality control.[6][8][9] The concentration of furosine is often significantly higher than other markers of advanced stages.[7]

Formation Pathway of Early-Stage Markers

The formation of Schiff bases and Amadori products is the initial and critical phase of the Maillard reaction. The pathway is initiated by the nucleophilic attack of a free amino group on the carbonyl group of a reducing sugar.

Caption: Formation of Schiff Base and Amadori Product.

Detection and Quantification Methodologies

A variety of analytical techniques are employed for the detection and quantification of early-stage Maillard reaction markers. The choice of method often depends on the specific marker, the sample matrix, and the required sensitivity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation and quantification of Maillard reaction products.

Key Applications:

-

Quantification of furosine in food products like jams, infant foods, and milk products.[8][10]

-

Monitoring the formation of Maillard reaction intermediates in real-time when coupled with FTIR.[13]

Experimental Protocol: Quantification of Furosine by Ion-Pair Reversed-Phase HPLC [8]

-

Sample Hydrolysis:

-

Weigh a precise amount of the sample.

-

Add 10 mL of 7.5 M HCl.

-

Heat the mixture at 110°C for 23 hours in a sealed tube under nitrogen.

-

Cool the hydrolysate and filter it through a 0.45 µm membrane filter.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of an aqueous solution of sodium heptanesulfonate and acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 280 nm.

-

-

Quantification:

-

Prepare a standard curve using a furosine standard.

-

Calculate the furosine concentration in the sample based on the peak area and the standard curve.

-

Caption: HPLC workflow for furosine analysis.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is a powerful tool for the identification and quantification of Maillard reaction intermediates due to its high sensitivity and specificity.[14][15]

Key Applications:

-

Identification of labile and reactive Maillard reaction intermediates, including Schiff bases and Amadori products.[2][14]

-

Structural elucidation of Amadori products and their fragmentation patterns.[16][17]

-

Comprehensive profiling of Maillard reaction products in complex matrices.[18]

Experimental Protocol: Identification of Amadori Products by NanoLC-ESI-MS/MS [16]

-

Sample Preparation:

-

Incubate the protein sample with a reducing sugar (e.g., glucose).

-

Digest the glycated protein with a suitable protease (e.g., trypsin).

-

-

NanoLC-ESI-MS/MS Analysis:

-

Column: A capillary reversed-phase column.

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.

-

Mass Spectrometry: An electrospray ionization (ESI) source coupled to a tandem mass spectrometer (MS/MS).

-

Data Acquisition: Operate in a data-dependent acquisition mode, where the most abundant precursor ions are selected for fragmentation.

-

-

Data Analysis:

-

Identify peptides modified by the Amadori product by looking for characteristic neutral losses, such as the loss of three water molecules and formaldehyde.

-

Utilize specialized algorithms or manual inspection to confirm the presence of Amadori products due to the often poor fragmentation into b- and y-ions.[16]

-

Fluorescence Spectroscopy

Fluorescent compounds are formed during the Maillard reaction and can serve as early indicators of its progression, sometimes even before significant color changes are visible.[19][20][21]

Key Applications:

-

Monitoring the early stages of the Maillard reaction in food systems during processing and storage.[19][22]

-

Assessing the extent of glycation in biological samples.[23]

Experimental Protocol: Monitoring Maillard Reaction by Fluorescence Spectroscopy [22][23]

-

Sample Preparation:

-

Prepare a solution or extract of the sample in a suitable solvent (e.g., phosphate (B84403) buffer).

-

For solid samples, an extraction step may be necessary.

-

-

Spectrofluorometric Measurement:

-

Use a spectrofluorometer to record the fluorescence emission spectrum.

-

A common excitation wavelength is around 330-370 nm, with emission scanned from 400 to 500 nm.[19][22] For example, a maximum fluorescence for broiled meat has been observed at an excitation of 333 nm and an emission of 425 nm.[22]

-

-

Data Analysis:

-

The fluorescence intensity at the emission maximum is used as an indicator of the extent of the Maillard reaction.

-

Compare the fluorescence of the sample to a control or standard.

-

Quantitative Data Summary

The formation of early-stage Maillard reaction markers is influenced by factors such as temperature, time, pH, and the types of reactants. The following tables summarize some quantitative data from the literature.

Table 1: Furosine Content in Various Food Products

| Food Product | Condition | Furosine Content (mg/100g protein) | Reference |

| Raw Cow Milk | - | 9.7 | [10] |

| UHT Milk | - | 138 | [10] |

| Commercial Milk Powder | Before storage | 51.5 | [10] |

| Commercial Milk Powder | After 1 year at room temp. | 275.1 | [10] |

| Commercial Milk Powder | After 2 years at room temp. | 448.3 | [10] |

| Jams (>60% sugar) | Commercial samples | Highest levels observed | [8] |

| Fruit-based Infant Foods | Commercial samples | Lowest levels observed | [8] |

| Doce de Leite | Commercial samples | 1554.0 - 2799.0 | [24] |

Table 2: Available Lysine Loss in Model Systems

| Model System | Temperature (°C) | Time for 50% Loss | Reference |

| Casein and Lactose | 37 | ~17 days | [10] |

| Casein and Lactose | 50 | ~60 hours | [10] |

| Casein and Lactose | 60 | 12 hours | [10] |

Conclusion

The detection and quantification of early-stage Maillard reaction markers are essential for quality control in the food industry, for understanding the pathological consequences of glycation in biological systems, and for ensuring the stability of protein-based pharmaceuticals. This guide has provided an overview of the key early markers, their formation, and detailed methodologies for their analysis. The selection of the most appropriate analytical technique will depend on the specific research or quality control objective, the nature of the sample, and the available instrumentation. Further research into the development of rapid and sensitive methods for the real-time monitoring of these markers will continue to be a significant area of investigation.

References

- 1. brewingforward.com [brewingforward.com]

- 2. researchgate.net [researchgate.net]

- 3. The Maillard reaction and Amadori rearrangement [biosyn.com]

- 4. researchgate.net [researchgate.net]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Forty years of furosine - forty years of using Maillard reaction products as indicators of the nutritional quality of foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Furosine as indicator of maillard reaction in jams and fruit-based infant foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. portal.fis.tum.de [portal.fis.tum.de]

- 10. tandfonline.com [tandfonline.com]

- 11. A new rapid method to detect inhibition of Amadori product generated by delta-gluconolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. longdom.org [longdom.org]

- 14. Identification of the Maillard reaction intermediates as divalent iron complexes in alanine/glucose/FeCl2 model system using ESI/qTOF/MS/MS and isotope labelling technique - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Enhanced approaches for identifying Amadori products: application to peanut allergens - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Identification of amadori products and oligosaccharide-glycated amino acids in brewer’s spent grain extract [frontiersin.org]

- 18. An Investigation of the Complexity of Maillard Reaction Product Profiles from the Thermal Reaction of Amino Acids with Sucrose Using High Resolution Mass Spectrometry | MDPI [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Fluorescence from the maillard reaction and its potential applications in food science - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Determination of Furosine and Fluorescence as Markers of the Maillard Reaction for the Evaluation of Meat Products during Actual Cooking Conditions [jstage.jst.go.jp]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Quantification of Fructose-Alanine in Biological Matrices using a Stable Isotope Dilution LC-MS/MS Method

Abstract

This application note describes a robust and sensitive method for the quantification of fructose-alanine, an early-stage Maillard reaction product, in biological samples. The method utilizes a stable isotope-labeled internal standard, Fructose-alanine-13C6, to ensure high accuracy and precision. Sample preparation involves a straightforward protein precipitation step, followed by analysis using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS). This method is suitable for researchers and scientists in the fields of food science, nutrition, and drug development who are investigating the role of advanced glycation end products (AGEs) in various physiological and pathological processes.

Introduction

Fructose-alanine is a fructosamine (B8680336) formed through the Maillard reaction, a non-enzymatic reaction between the carbonyl group of a reducing sugar and the amino group of an amino acid, peptide, or protein. The accumulation of such advanced glycation end products (AGEs) has been implicated in the pathogenesis of various diseases, including diabetes, cardiovascular disease, and neurodegenerative disorders. Accurate quantification of early-stage AGEs like fructose-alanine is crucial for understanding their formation, metabolism, and pathological roles.

This method employs a stable isotope dilution assay, which is the gold standard for quantitative mass spectrometry.[1] The use of this compound as an internal standard (IS) minimizes variations arising from sample preparation and matrix effects, leading to highly reliable results. The utilization of HILIC ensures the retention and separation of the highly polar fructose-alanine from other matrix components, which can be challenging with traditional reversed-phase chromatography.[2][3][4][5]

Experimental Protocols

Materials and Reagents

-

Fructose-alanine standard (Sigma-Aldrich or equivalent)

-

This compound (MedChemExpress or equivalent)

-

Acetonitrile (B52724) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (B1220265) (LC-MS grade)

-

Ultrapure water

-

Biological matrix (e.g., plasma, serum, tissue homogenate)

Standard Solution and Internal Standard Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of fructose-alanine and this compound in ultrapure water.

-

Working Standard Solutions: Serially dilute the fructose-alanine primary stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of calibration standards.

-

Internal Standard Working Solution (1 µg/mL): Dilute the this compound primary stock solution with a 50:50 mixture of acetonitrile and water.

Sample Preparation

-

Thaw biological samples on ice.

-

To 100 µL of sample, add 10 µL of the internal standard working solution (1 µg/mL).

-

Vortex briefly to mix.

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of 90:10 acetonitrile/water.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Setting |

| Column | HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 10 mM Ammonium formate in water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 95% B to 50% B over 5 minutes, hold at 50% B for 1 min, return to 95% B and equilibrate for 4 min |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry:

| Parameter | Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| Fructose-alanine | 252.1 | 130.1 | 0.05 | 30 | 15 |

| Fructose-alanine | 252.1 | 84.1 | 0.05 | 30 | 20 |

| This compound | 258.1 | 136.1 | 0.05 | 30 | 15 |

| This compound | 258.1 | 89.1 | 0.05 | 30 | 20 |

Data Presentation

Method Performance

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Recovery) | 90-110% |

| Matrix Effect | < 15% |

Sample Analysis Results (Example)

| Sample ID | Fructose-alanine Concentration (ng/mL) | Standard Deviation |

| Control Group (n=10) | 45.2 | 8.7 |

| Treatment Group A (n=10) | 89.5 | 15.2 |

| Treatment Group B (n=10) | 62.1 | 11.3 |

Visualizations

Caption: Experimental workflow for the quantification of Fructose-alanine.

Caption: Simplified Maillard reaction pathway leading to Fructose-alanine.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive tool for the quantification of fructose-alanine in biological matrices. The use of a stable isotope-labeled internal standard and HILIC separation addresses the challenges associated with the analysis of this polar molecule. This method can be valuable for researchers investigating the role of dietary sugars and AGEs in health and disease.

References

Application Notes and Protocols for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 13C Labeling in Sugars

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of 13C labeling in sugars using Gas Chromatography-Mass Spectrometry (GC-MS). This powerful technique is essential for metabolic flux analysis (MFA), enabling the quantification of intracellular fluxes and providing deep insights into cellular metabolism.[1][2] The protocols outlined below cover sample preparation, derivatization, GC-MS analysis, and data interpretation for the study of 13C labeled sugars in various biological systems.

Introduction

Metabolic flux analysis using 13C labeled substrates is a cornerstone for understanding the intricate network of metabolic pathways within cells.[1] By tracing the incorporation of 13C isotopes from a labeled substrate, such as glucose, into downstream metabolites, researchers can elucidate the activity of different metabolic routes.[2] GC-MS is a highly sensitive and specific analytical technique well-suited for separating and identifying sugar isotopomers after appropriate derivatization to increase their volatility.[3][4]

Analysis of 13C labeling in sugars provides crucial data for defining fluxes around key metabolic pools like hexose, pentose, and triose phosphates.[1][5] This information is complementary to the more common analysis of 13C label incorporation into proteinogenic amino acids, offering a more complete picture of central carbon metabolism.[1]

Experimental Workflow Overview

The overall experimental workflow for the GC-MS analysis of 13C labeling in sugars involves several key stages, from sample collection to data analysis. The following diagram illustrates the typical procedure.

References

- 1. Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]

- 3. Overcome the Complexities of Analyzing for Sugars by GC-MS [restek.com]

- 4. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vitro Maillard Reaction using Fructose-Alanine-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Maillard reaction, a non-enzymatic browning process, occurs between reducing sugars and amino acids upon heating, leading to the formation of a complex mixture of compounds that influence the color, flavor, and nutritional properties of food.[1][2] This reaction also occurs in vivo and is implicated in the aging process and the pathophysiology of various diseases, including diabetes.[3][4] Understanding the intricate mechanisms and kinetics of the Maillard reaction is crucial for both food science and biomedical research. The use of stable isotope-labeled reactants, such as Alanine-¹³C₆, provides a powerful tool for tracing the incorporation of the amino acid into various Maillard reaction products (MRPs), enabling detailed mechanistic studies and accurate quantification by mass spectrometry.[5][6] Fructose (B13574), a highly reactive reducing sugar, is known to participate readily in the Maillard reaction.[3][4]

This application note provides a detailed protocol for inducing the Maillard reaction in vitro using fructose and ¹³C₆-labeled L-alanine (B1666807). It includes methodologies for sample preparation, reaction execution, and analysis of MRPs, along with visual representations of the reaction pathway and experimental workflow.

Data Presentation

The following table summarizes hypothetical quantitative data from an in vitro Maillard reaction between fructose and Alanine-¹³C₆ under varying conditions. This data is for illustrative purposes to demonstrate expected trends and outcomes.

| Reaction Condition | Reactant Concentration (Fructose:Alanine-¹³C₆) | Temperature (°C) | Reaction Time (hours) | pH | Concentration of Major ¹³C-Labeled MRPs (µg/mL) |

| Control | 100 mM : 100 mM | 100 | 1 | 7.4 | 15.2 |

| High Temp | 100 mM : 100 mM | 120 | 1 | 7.4 | 45.8 |

| Extended Time | 100 mM : 100 mM | 100 | 4 | 7.4 | 35.1 |

| High pH | 100 mM : 100 mM | 100 | 1 | 8.5 | 28.9 |

| Low pH | 100 mM : 100 mM | 100 | 1 | 6.0 | 8.7 |

Experimental Protocols

Materials and Reagents

-

D-Fructose (Sigma-Aldrich, Cat. No. F0127 or equivalent)

-

L-Alanine-¹³C₆ (Sigma-Aldrich or other suitable supplier)

-

Phosphate-buffered saline (PBS), pH 7.4 (Gibco, Cat. No. 10010023 or equivalent)

-

Sodium hydroxide (B78521) (for pH adjustment)

-

Hydrochloric acid (for pH adjustment)

-

Ultrapure water (Milli-Q® or equivalent)

-

Acetonitrile (B52724) (ACN), LC-MS grade (Fisher Scientific, Cat. No. A955-4 or equivalent)

-

Formic acid, LC-MS grade (Fisher Scientific, Cat. No. A117-50 or equivalent)

-

Heating block or water bath

-

pH meter

-

Vortex mixer

-

Centrifuge

-

Autosampler vials

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)[7][8]

Procedure

1. Preparation of Reactant Solutions

1.1. Prepare a 1 M stock solution of D-Fructose in ultrapure water. 1.2. Prepare a 1 M stock solution of L-Alanine-¹³C₆ in ultrapure water. 1.3. On the day of the experiment, prepare a 200 mM working solution of both fructose and Alanine-¹³C₆ in PBS (pH 7.4). For example, to prepare 10 mL of 200 mM fructose solution, add 2 mL of the 1 M fructose stock to 8 mL of PBS. 1.4. Adjust the pH of the working solutions to the desired experimental value (e.g., 7.4) using dilute NaOH or HCl.

2. In Vitro Maillard Reaction

2.1. In a series of screw-cap reaction vials, combine the fructose and Alanine-¹³C₆ working solutions in a 1:1 molar ratio to achieve a final concentration of 100 mM for each reactant. For a 1 mL total reaction volume, mix 500 µL of the 200 mM fructose solution with 500 µL of the 200 mM Alanine-¹³C₆ solution. 2.2. Tightly cap the vials to minimize evaporation. 2.3. Place the vials in a pre-heated heating block or water bath set to the desired temperature (e.g., 100°C).[9] Reaction temperatures can range from 70°C to 140°C depending on the desired extent of the reaction.[9][10] 2.4. Incubate the reaction for the desired duration (e.g., 1, 2, 4, or 8 hours). Time points should be selected based on preliminary experiments to capture the desired stages of the reaction. 2.5. After the incubation period, immediately place the vials on ice to quench the reaction.

3. Sample Preparation for Analysis

3.1. Dilute the reaction mixture with a suitable solvent, such as ultrapure water or the initial mobile phase of the LC-MS analysis, to a concentration appropriate for the analytical instrument. A 1:10 or 1:100 dilution is a common starting point. 3.2. Vortex the diluted samples thoroughly. 3.3. Filter the samples through a 0.22 µm syringe filter into autosampler vials to remove any particulate matter. 3.4. Store the samples at 4°C until analysis. For long-term storage, samples should be kept at -80°C.

4. Analysis by LC-MS/MS

4.1. Employ a suitable chromatographic method to separate the complex mixture of MRPs. A reversed-phase C18 column is often used.[11] 4.2. The mobile phases can consist of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[7] 4.3. A gradient elution should be used to achieve optimal separation of the various MRPs. 4.4. The mass spectrometer should be operated in a positive ion mode for the detection of nitrogen-containing MRPs. 4.5. Perform a full scan MS to identify potential ¹³C-labeled products based on their characteristic mass shift compared to their unlabeled counterparts. 4.6. Subsequently, use tandem MS (MS/MS) to confirm the identity of the labeled MRPs by analyzing their fragmentation patterns. 4.7. Quantify the ¹³C-labeled MRPs by creating calibration curves with synthesized standards if available, or by relative quantification using the peak areas from the extracted ion chromatograms.

Mandatory Visualization

Caption: Simplified pathway of the initial stages of the Maillard reaction between fructose and Alanine-¹³C₆.

Caption: Experimental workflow for the in vitro Maillard reaction and analysis of ¹³C-labeled products.

References

- 1. byjus.com [byjus.com]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. Protein fructosylation: fructose and the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Role of the solvent glycerol in the Maillard reaction of d-fructose and l-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Characterization, Variables, and Antioxidant Activity of the Maillard Reaction in a Fructose–Histidine Model System - PMC [pmc.ncbi.nlm.nih.gov]

- 11. poisonedpets.com [poisonedpets.com]

Application Notes and Protocols for Fructose-Alanine-¹³C₆ Analysis in Biological Matrices

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructose-alanine, an Amadori product formed from the non-enzymatic reaction of fructose (B13574) and alanine, is a key early-stage biomarker of the Maillard reaction in biological systems. Elevated levels of fructose-alanine and other fructosamines are associated with hyperglycemic conditions and are implicated in the pathogenesis of diabetic complications. The stable isotope-labeled internal standard, Fructose-alanine-¹³C₆, is crucial for accurate quantification by mass spectrometry, correcting for matrix effects and variations in sample processing.

These application notes provide detailed protocols for the extraction, preparation, and analysis of Fructose-alanine-¹³C₆ in common biological matrices, including plasma, urine, and tissue homogenates, using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The following tables summarize the typical concentration ranges of fructosamines in human biological matrices. While specific data for fructose-alanine is limited, the total fructosamine (B8680336) concentrations provide a relevant reference range for method development and validation.

Table 1: Fructosamine Concentrations in Human Plasma/Serum

| Analyte | Matrix | Concentration Range (µmol/L) | Population | Citation |

| Fructosamine | Serum/Plasma | 200 - 285 | Non-diabetic individuals | [1] |

| Fructosamine | Serum | Up to 1000 (linear range of assay) | Diabetic individuals | [2] |

Table 2: Fructose and Alanine Concentrations in Human Urine

| Analyte | Matrix | Concentration Range | Population | Citation |

| Fructose | Urine | 37.7 ± 23.0 µmol/day (non-diabetic) to 127.8 ± 106.7 µmol/day (diabetic) | Human | [3] |

| Alanine | Urine | 5 - 960 µM | Human | [4] |

Experimental Protocols

Protocol 1: Sample Preparation from Human Plasma/Serum

This protocol describes the extraction of fructose-alanine from plasma or serum using protein precipitation, a common and effective method for removing high-abundance proteins.

Materials:

-

Human plasma or serum samples

-

Fructose-alanine-¹³C₆ internal standard solution

-

Trichloroacetic acid (TCA), 10% (w/v) in water

-

Acetonitrile, LC-MS grade

-

Water, LC-MS grade

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Sample Thawing: Thaw frozen plasma/serum samples on ice.

-

Internal Standard Spiking: In a 1.5 mL microcentrifuge tube, add 100 µL of plasma/serum. Spike with 10 µL of Fructose-alanine-¹³C₆ internal standard solution (concentration to be optimized based on expected analyte levels). Vortex briefly.

-

Protein Precipitation: Add 200 µL of ice-cold 10% TCA to the sample. Vortex vigorously for 30 seconds to precipitate proteins.

-

Incubation: Incubate the samples on ice for 10 minutes.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube, avoiding the protein pellet.

-

Evaporation (Optional): For pre-concentration, the supernatant can be dried under a gentle stream of nitrogen at 30°C.

-

Reconstitution: Reconstitute the dried extract (or use the supernatant directly) in 100 µL of the initial mobile phase (e.g., 95:5 acetonitrile:water with 0.1% formic acid). Vortex to mix.

-

Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

-

Transfer for Analysis: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Sample Preparation from Human Urine

This protocol details a simple "dilute-and-shoot" method for urine samples, which often have lower protein content than plasma.

Materials:

-

Human urine samples

-

Fructose-alanine-¹³C₆ internal standard solution

-

Acetonitrile, LC-MS grade

-

Water, LC-MS grade

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

-

Syringe filters (0.22 µm)

Procedure:

-

Sample Thawing and Centrifugation: Thaw frozen urine samples and centrifuge at 2,000 x g for 10 minutes at 4°C to remove sediment.

-

Internal Standard Spiking: In a 1.5 mL microcentrifuge tube, add 100 µL of the clarified urine. Spike with 10 µL of Fructose-alanine-¹³C₆ internal standard solution. Vortex briefly.

-

Dilution: Add 900 µL of the initial mobile phase or a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to the sample. Vortex to mix.

-

Filtration: Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Protocol 3: Sample Preparation from Tissue Homogenates

This protocol outlines the extraction of fructose-alanine from tissue samples, which requires an initial homogenization step.

Materials:

-

Tissue samples (e.g., liver, kidney)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Fructose-alanine-¹³C₆ internal standard solution

-

Trichloroacetic acid (TCA), 10% (w/v) in water

-

Homogenizer (e.g., bead beater, Potter-Elvehjem)

-

Microcentrifuge tubes (2 mL)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Tissue Weighing and Homogenization: Weigh approximately 50-100 mg of frozen tissue. Add 500 µL of ice-cold PBS. Homogenize the tissue thoroughly until no visible particles remain.

-

Internal Standard Spiking: Transfer a known volume (e.g., 200 µL) of the homogenate to a new microcentrifuge tube. Spike with 10 µL of Fructose-alanine-¹³C₆ internal standard solution. Vortex briefly.

-